molecular formula C18H17N3O3S B2624726 Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate CAS No. 851987-59-2

Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate

Cat. No.: B2624726
CAS No.: 851987-59-2
M. Wt: 355.41
InChI Key: PKOYMYGOQIKNMM-UHFFFAOYSA-N
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Description

Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate typically involves the reaction of 5,7-dimethylbenzo[d]thiazole-2-amine with methyl 4-formylbenzoate in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly for its anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of dyes, fungicides, and biocides

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a hydrazinecarbonyl and benzoate moiety makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 4-[[(5,7-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-10-8-11(2)15-14(9-10)19-18(25-15)21-20-16(22)12-4-6-13(7-5-12)17(23)24-3/h4-9H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOYMYGOQIKNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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